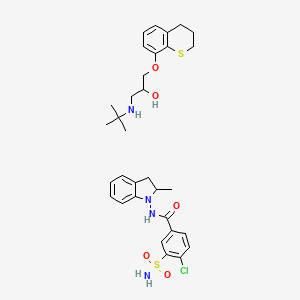
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol; 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, which include a tert-butylamino group, a thiochromenyl moiety, and a sulfamoylbenzamide structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiochromenyl moiety: This can be achieved through a cyclization reaction involving a suitable thiol and an aldehyde or ketone.
Attachment of the tert-butylamino group: This step often involves nucleophilic substitution reactions where a tert-butylamine reacts with an appropriate leaving group.
Coupling with the propan-2-ol backbone: This can be done using etherification or esterification reactions.
For the synthesis of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide:
Formation of the indole ring: This can be synthesized via Fischer indole synthesis or other suitable methods.
Introduction of the sulfamoyl group: This typically involves sulfonation reactions using reagents like chlorosulfonic acid.
Coupling with the benzamide structure: This can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of these compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiochromenyl moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various functionalized aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structural features suggest potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions at the molecular level.
Industry:
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butylamino group and the sulfamoylbenzamide structure suggests potential interactions with protein active sites, possibly inhibiting or activating specific biochemical pathways.
類似化合物との比較
1-(tert-butylamino)-3-(2-hydroxyphenoxy)propan-2-ol: Similar in structure but lacks the thiochromenyl moiety.
4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzoic acid: Similar but with a carboxylic acid group instead of the benzamide.
Uniqueness:
- The combination of the thiochromenyl moiety with the tert-butylamino group and the sulfamoylbenzamide structure makes this compound unique, offering a distinct set of chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
100458-99-9 |
|---|---|
分子式 |
C32H41ClN4O5S2 |
分子量 |
661.3 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O3S.C16H25NO2S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);4,6,8,13,17-18H,5,7,9-11H2,1-3H3 |
InChIキー |
LYYVXVLAQDFQOV-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
正規SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
同義語 |
S 5984 S-5984 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















